Maropitant-d3 is a deuterated derivative of maropitant, which serves as a neurokinin 1 receptor antagonist. This compound is primarily utilized in scientific research to investigate the pharmacokinetics and pharmacodynamics of maropitant, particularly in tracing its metabolic pathways due to the presence of deuterium atoms that replace hydrogen atoms in the molecule. By incorporating deuterium, researchers can monitor the compound's behavior in biological systems more effectively, enhancing the understanding of its interactions and effects within the body.
Maropitant-d3 is classified as a pharmaceutical compound and is specifically categorized under neurokinin 1 receptor antagonists. It is synthesized from maropitant, which is used clinically to prevent nausea and vomiting in various species, including dogs and cats. The deuterated version is primarily aimed at research applications rather than direct therapeutic use.
The synthesis of maropitant-d3 involves several key steps that focus on incorporating deuterium into the maropitant molecule. This can be achieved through catalytic hydrogen-deuterium exchange reactions, which allow for selective replacement of hydrogen atoms with deuterium. The specific synthetic route may employ deuterated reagents and solvents to ensure precise incorporation at desired positions.
Industrial production often involves scaling up these methods while maintaining strict quality control measures to ensure the compound meets research-grade specifications .
The molecular structure of maropitant-d3 can be represented using various chemical notation systems:
The incorporation of deuterium alters the mass and some physical properties of the original maropitant molecule, which can be crucial for tracing studies in pharmacological research.
Maropitant-d3 can participate in several chemical reactions:
The specific products formed depend on the reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to analogs with altered hydrogen positions.
Maropitant-d3 functions by selectively blocking the neurokinin 1 receptor, which plays a critical role in mediating emesis (vomiting). The receptor interacts with substance P, a neuropeptide involved in various physiological processes such as pain transmission and inflammation. By inhibiting this interaction, maropitant-d3 effectively prevents nausea and vomiting responses. This mechanism is crucial for understanding how modifications like deuteration influence pharmacological activity.
Maropitant-d3 has significant applications in scientific research:
Deuterated drug analogs like Maropitant-d3 represent a critical innovation in pharmaceutical research, leveraging the strategic replacement of hydrogen atoms with stable deuterium isotopes (²H or D). This isotopic labeling technique preserves the parent compound’s biological activity while altering its pharmacokinetic profile. Deuterium’s higher atomic mass (approximately twice that of hydrogen) strengthens carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds. This bond strength difference reduces the rate of enzymatic cleavage, a phenomenon termed the deuterium isotope effect [1] [3]. For Maropitant—a potent neurokinin-1 (NK1) receptor antagonist used in veterinary medicine to prevent vomiting—deuteration generates a molecular tracer (Maropitant-d3) that enables precise tracking of drug metabolism without disrupting its primary mechanism: blockade of substance P binding in the emetic center and chemoreceptor trigger zone (CRTZ) [1] [4]. This allows researchers to investigate metabolic pathways, identify vulnerable sites of biotransformation, and potentially design next-generation compounds with optimized metabolic stability.
Property | Maropitant | Maropitant-d3 |
---|---|---|
Molecular Formula | C₃₂H₄₀N₂O | C₃₂H₃₇D₃N₂O |
Molecular Weight (g/mol) | 468.69 | 471.69 |
CAS Number | 147116-67-4 | 2124295-52-7 |
Isotopic Purity | N/A | ≥98% deuterium |
Primary Research Use | Therapeutic | Metabolic Tracer |
Maropitant-d3 incorporates three deuterium atoms specifically at the methoxy group (–OCH₃) of its 2-methoxybenzylamino side chain, resulting in the isotopic signature –OCD₃ [1] [5]. This modification yields a molecular weight of 471.69 g/mol, precisely 3 atomic mass units higher than the non-deuterated Maropitant (468.69 g/mol) [1] [2]. Critically, the core pharmacophore remains intact:
Bioequivalence studies confirm that deuteration does not alter Maropitant’s high selectivity for NK1 receptors over other neurokinin subtypes (NK2, NK3). Functional assays demonstrate preserved potency in inhibiting substance P binding in neuronal tissues, confirming that Maropitant-d3 serves as a faithful isotopic proxy for tracing the native molecule’s distribution and fate [1] [4].
Maropitant-d3’s primary utility lies in elucidating the complex metabolic pathways of Maropitant using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The 3 Da mass shift between Maropitant and Maropitant-d3 allows unambiguous differentiation of the labeled compound from endogenous metabolites or matrix components in biological samples (plasma, bile, urine, brain homogenates) [1] [3]. Key metabolic insights enabled by Maropitant-d3 include:
Protein Binding Dynamics: Maropitant exhibits >99% plasma protein binding. Maropitant-d3 facilitates studies examining binding displacement interactions with co-administered drugs (e.g., NSAIDs) that could elevate free drug concentrations [4] [7].
Table 2: Pharmacokinetic Parameters of Maropitant Relevant to Deuterium Tracing Studies
Parameter | Value (Maropitant) | Significance for Maropitant-d3 Studies |
---|---|---|
Oral Bioavailability | 23.7–37% (dog) | Labels elucidate first-pass metabolism |
Brain:Plasma Ratio | 3.59 (gerbil model) | Tracks CNS penetration efficiency |
Elimination Half-life | 4.03–7.75 hrs (dog) | Quantifies metabolic stability shifts |
Major Metabolic Route | Hepatic CYP3A12/CYP2D15 | Identifies deuterium-sensitive pathways |
Plasma Protein Binding | >99% | Probes drug displacement mechanisms |
The deuterium isotope effect may subtly slow oxidative metabolism at the –OCD₃ site, potentially prolonging detection windows for specific metabolites in mass spectrometry assays [1] [3]. This property makes Maropitant-d3 invaluable for developing sensitive and specific quantitative bioanalytical methods required for FDA-compliant drug metabolism and pharmacokinetic (DMPK) studies. Dual-labeled versions like Maropitant-¹³C,d3 further enhance tracing precision in complex matrices [3].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: